molecular formula C12H6BrN3O4 B5841600 5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5841600
M. Wt: 336.10 g/mol
InChI Key: TVADYHXWWZLBME-UHFFFAOYSA-N
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Description

5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a nitrophenyl group, and an oxadiazole ring

Properties

IUPAC Name

5-(5-bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4/c13-10-5-4-9(19-10)12-14-11(15-20-12)7-2-1-3-8(6-7)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADYHXWWZLBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Nitration: The nitrophenyl group is introduced through nitration of the corresponding phenyl derivative using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Various substitution reactions can occur, especially at the bromine atom on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include furanones or other oxidized derivatives.

    Reduction: The major product of reduction is the corresponding amino derivative.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the nitrophenyl group.

    Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. For example, as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit essential enzymes. In drug development, it may target specific molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may affect its reactivity and applications.

    5-(5-Chlorofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.

Uniqueness

The presence of both the bromofuran and nitrophenyl groups in 5-(5-Bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the nitrophenyl group may impart specific biological activities.

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